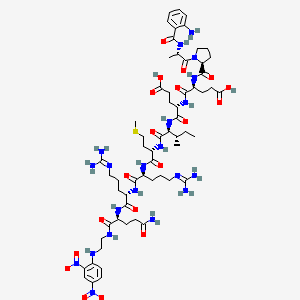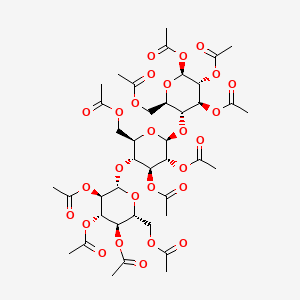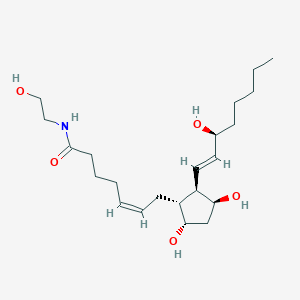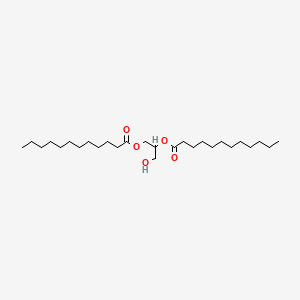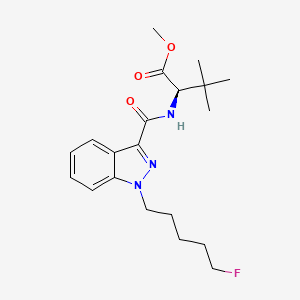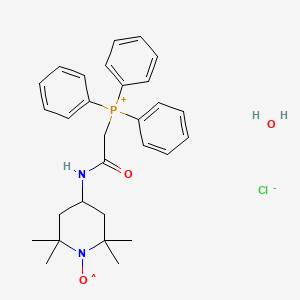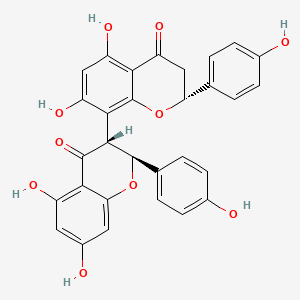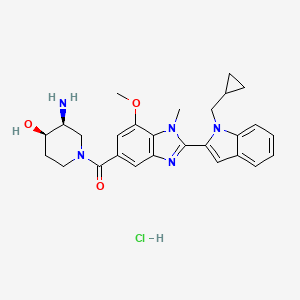
GSK484
描述
GSK484 是一种高效且选择性的肽酰精氨酸脱亚氨酶 4 型 (PAD4) 抑制剂This compound 由葛兰素史克公司开发,用作化学探针来研究 PAD4 在各种生物过程中的作用,包括癌症、自身免疫性疾病和炎症性疾病 .
科学研究应用
作用机制
GSK484 通过以可逆方式与 PAD4 的低钙形式结合发挥作用。这种结合与底物竞争并抑制酶的活性。PAD4 的抑制阻止了靶蛋白的瓜氨酸化,从而调节了各种生物过程。 This compound 的分子靶标包括组蛋白和其他参与基因调控和免疫反应的蛋白质 .
生化分析
Biochemical Properties
GSK484 demonstrates high affinity binding to PAD4 with IC50s of 50 nM in the absence of Calcium . In the presence of 2 mM Calcium, this compound shows notably lower potency (250 nM) . This compound inhibits PAD4 citrullination of benzoyl-arginine ethyl ester (BAEE) substrate in a concentration-dependent manner .
Cellular Effects
This compound has been shown to inhibit cellular citrullination in primary neutrophils . Further phenotypic profiling has confirmed its ability to inhibit the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils .
Molecular Mechanism
This compound binds to the low-calcium form of PAD4 in a reversible manner . It is competitive with substrate . Detailed crystallography work with this compound series has additionally demonstrated binding to a new conformation of the PAD4 active site where key residues are re-ordered to form a β-hairpin .
Temporal Effects in Laboratory Settings
This compound exhibits favorable pharmacokinetic profiles, with low-moderate clearance, and good volume of distribution and half-life in mouse and rat . It has a suitable PK profile for use as a potential in vivo tool .
准备方法
合成路线和反应条件
GSK484 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。合成中的一个关键步骤是核心结构的形成,这涉及在受控条件下使特定的起始原料发生反应。 详细的合成路线和反应条件是专有的,并未公开披露 .
工业生产方法
This compound 的工业生产遵循与实验室规模合成相似的合成路线,但经过优化,适用于大规模生产。这涉及使用工业级试剂、溶剂和设备来确保最终产品的产率和纯度高。 生产过程旨在具有成本效益并可扩展,以满足研究和潜在治疗应用的需求 .
化学反应分析
反应类型
GSK484 经历各种化学反应,包括以可逆方式与 PAD4 的低钙形式结合。这种结合与底物竞争并抑制酶的活性。 该化合物还在钙离子的存在下与其他蛋白质和酶发生反应 .
常用试剂和条件
参与 this compound 反应的常用试剂包括钙离子,它们对 PAD4 的结合和抑制至关重要。 反应通常在受控条件下进行,包括特定的 pH 值、温度和试剂浓度 .
主要形成的产物
This compound 与 PAD4 反应形成的主要产物是被抑制的酶复合物。 这种复合物阻止了靶蛋白的瓜氨酸化,从而调节了各种生物过程 .
相似化合物的比较
类似化合物
This compound 的独特性
This compound 在其对 PAD4 的高选择性和效力方面是独一无二的。它以可逆方式与酶的低钙形式结合,使其成为研究 PAD4 在各种生物过程中的特定作用的有价值的工具。 其良好的药代动力学特征和抑制小鼠和人中性粒细胞 NET 形成的能力进一步突出了其作为治疗剂的潜力 .
属性
IUPAC Name |
[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULKOGJHUZTANI-ADMBKAPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1652591-81-5 | |
| Record name | Methanone, [(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652591-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the primary mechanism of action of GSK484?
A1: this compound functions as a selective inhibitor of PAD4. [, ] This enzyme catalyzes the conversion of arginine residues in proteins to citrulline, a process known as citrullination. By inhibiting PAD4, this compound disrupts this post-translational modification, which plays a critical role in various cellular processes, including the formation of neutrophil extracellular traps (NETs). [, , , ]
Q2: How does this compound's inhibition of PAD4 impact NET formation?
A2: NETs are web-like structures composed of DNA, histones, and antimicrobial proteins released by neutrophils to trap and neutralize pathogens. PAD4 is essential for NET formation as it facilitates chromatin decondensation, a crucial step in NETosis (the process of NET release). This compound effectively blocks this process, thereby reducing NET formation. [, , ]
Q3: What are the downstream consequences of reduced NET formation due to this compound treatment?
A3: Studies have demonstrated that this compound-mediated inhibition of NET formation can have several beneficial effects in disease models characterized by excessive or dysregulated NETosis. These include:
- Reduced inflammation: Excessive NET formation contributes to inflammation in various diseases. This compound's ability to inhibit NETosis has been shown to attenuate inflammation in models of rheumatoid arthritis, traumatic brain injury, and stroke. [, , ]
- Improved endothelial function: NETs can damage endothelial cells, contributing to vascular dysfunction. This compound has been shown to protect endothelial integrity by reducing NET formation in models of atherosclerosis and stroke. [, ]
- Decreased tumor metastasis: Emerging evidence suggests that NETs may play a role in promoting tumor metastasis. This compound has demonstrated an ability to reduce tumor metastasis in a mouse breast cancer model, potentially by inhibiting NET formation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C27H31N5O3 • HCl, and its molecular weight is 506.04 g/mol.
Q5: Is there information available about the spectroscopic data of this compound?
A5: Specific spectroscopic data for this compound is limited in the provided research articles. Further studies may delve deeper into characterizing this compound through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive understanding of its structural properties.
Q6: Has the material compatibility and stability of this compound been studied?
A6: While the provided research does not explicitly focus on material compatibility and stability, the in vitro and in vivo studies suggest that this compound is sufficiently stable under physiological conditions to exert its biological effects. Further research is needed to explore its stability under various storage conditions and in different formulations.
Q7: Does this compound possess any catalytic properties itself?
A7: this compound is primarily recognized as an enzyme inhibitor, specifically targeting PAD4. It does not exhibit intrinsic catalytic properties related to the reactions catalyzed by PAD4 or other enzymes. Its primary mode of action is to bind to PAD4 and prevent its catalytic activity.
Q8: Have computational methods been employed in the study of this compound?
A8: While the provided articles primarily focus on experimental data, computational chemistry and modeling techniques like molecular docking and molecular dynamics simulations could offer valuable insights into the binding mode of this compound within the PAD4 active site. Further research incorporating such approaches could be beneficial in understanding the structural basis of this compound's selectivity and potency.
Q9: What is known about the stability and formulation of this compound?
A9: While the provided research does not offer detailed information about the stability and formulation of this compound, it's important to note that these aspects are critical for translating any promising compound into a viable therapeutic. Future studies should address the stability of this compound under various conditions (temperature, pH, light exposure) and investigate suitable formulation strategies to improve its solubility, bioavailability, and ultimately, its therapeutic efficacy.
Q10: Are there standardized analytical methods for characterizing and quantifying this compound?
A10: The provided research primarily focuses on the biological effects of this compound and lacks detailed information regarding specific analytical methods. Establishing reliable and validated analytical methods is essential for quality control during the development and manufacturing of this compound as a potential therapeutic. These methods may include high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques to ensure the purity, potency, and stability of the compound.
Q11: What in vitro and in vivo studies have been conducted on this compound?
A11: A range of in vitro and in vivo studies have been conducted to investigate the efficacy of this compound in various disease models:
- Cancer: this compound enhanced the radiosensitivity of triple-negative breast cancer cells and inhibited tumor growth in vivo. [, ] It also reduced tumor metastasis in a mouse breast cancer model. []
- Renal ischemia-reperfusion injury: this compound attenuated remote lung injury following renal ischemia-reperfusion injury in mice. []
- Postoperative adhesions: Combined treatment with this compound and antithrombin effectively reduced postoperative adhesion formation in mice. []
- Arterial injury: Targeted delivery of this compound via nanoparticles reduced NETs release and preserved endothelial integrity in a mouse model of arterial erosion. [, ]
- Ovarian cancer: this compound showed promising results in vitro, inhibiting cell proliferation and inducing apoptosis in ovarian cancer cell lines. []
- Colorectal cancer: this compound increased the radiosensitivity of colorectal cancer cells and inhibited NET formation. []
- Fungal infection: this compound reduced NET formation and fungal dissemination in a mouse model of Candida albicans peritonitis. []
- Gastrointestinal injury: Treatment with this compound rescued stress-induced gastrointestinal injury in mice by inhibiting NETosis. []
- Esophageal squamous cell carcinoma: Depletion of CD276, a protein regulated by PAD4, inhibited tumorigenesis and progression, partly by reducing NETs formation. []
- Myocardial reperfusion injury: this compound ameliorated myocardial ischemia/reperfusion injury in mice by inhibiting NETosis. []
- Thrombosis in heparin-induced thrombocytopenia: this compound prevented thrombosis in a mouse model of heparin-induced thrombocytopenia by inhibiting NET formation. []
Q12: What is the current understanding of this compound's toxicological profile?
A12: While the provided research highlights the therapeutic potential of this compound in various disease models, comprehensive toxicological studies are essential to ensure its safety for clinical use. Future research should focus on evaluating its toxicity profile, including acute and chronic toxicity, genotoxicity, and reproductive toxicity.
Q13: What are the potential drug delivery and targeting strategies for this compound?
A13: Research has shown promise in utilizing nanoparticles for the targeted delivery of this compound, particularly in the context of arterial injury. [, ] Developing efficient and targeted drug delivery systems could enhance the therapeutic efficacy of this compound while minimizing potential off-target effects.
Q14: Have any biomarkers been identified for monitoring this compound's efficacy or toxicity?
A14: Identifying reliable biomarkers would be crucial for monitoring this compound's therapeutic efficacy, treatment response, and potential adverse effects. While some studies have used citrullinated histone H3 (H3Cit) as a marker for NET formation, [] further research is needed to identify more specific and sensitive biomarkers for monitoring this compound's activity in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/new.no-structure.jpg)
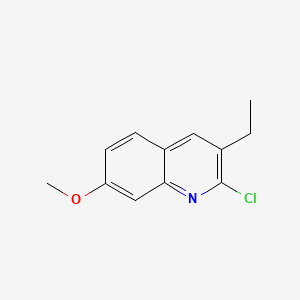
![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)
![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)
